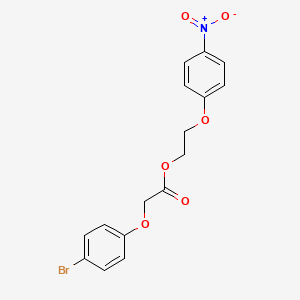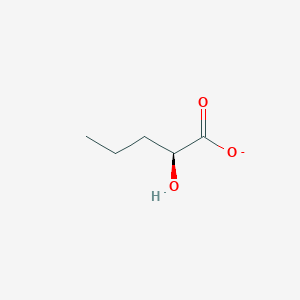
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
説明
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research for its unique properties. It is a sulfonamide derivative that has been shown to have anti-inflammatory and immunosuppressive effects.
作用機序
The mechanism of action of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is not fully understood. However, it is believed to act through the inhibition of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory and immune responses. By inhibiting NF-κB, N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is able to reduce inflammation and suppress the immune system.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has also been shown to reduce the infiltration of immune cells into the colon, which is a hallmark of colitis.
実験室実験の利点と制限
One of the main advantages of using N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide in lab experiments is its ability to induce colitis in animal models. This allows researchers to study the disease in a controlled setting and to test potential treatments. However, there are some limitations to using N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide. For example, the severity of the colitis can vary depending on the dose and route of administration, which can make it difficult to compare results between studies.
将来の方向性
There are a number of future directions for research on N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide. One area of interest is the development of new treatments for colitis. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has been used to test a variety of potential treatments, including probiotics, prebiotics, and anti-inflammatory drugs. Another area of interest is the use of N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide to study the gut microbiome. The gut microbiome plays a key role in the development of colitis, and N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide-induced colitis could be used to study the interactions between the microbiome and the immune system. Finally, there is interest in developing new animal models of colitis that more closely mimic the human disease. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide-induced colitis is a valuable tool, but it has limitations, and new models could provide additional insights into the disease.
科学的研究の応用
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has been used extensively in scientific research for its ability to induce colitis in animal models. Colitis is an inflammatory bowel disease that affects millions of people worldwide. N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide-induced colitis has been shown to mimic many of the characteristics of human colitis, making it a valuable tool for studying the disease.
特性
IUPAC Name |
N-(4-acetylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12(21)13-2-4-14(5-3-13)19-26(24,25)16-8-6-15(7-9-16)20-17(22)10-11-18(20)23/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAABWUDJCTNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)









